molecular formula C13H23FeO2-7 B14655770 Pubchem_57350490 CAS No. 52409-66-2

Pubchem_57350490

Cat. No.: B14655770
CAS No.: 52409-66-2
M. Wt: 267.17 g/mol
InChI Key: MEGPYHIWSJKSOL-UHFFFAOYSA-N
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Description

PubChem_57350490 (CID 57350490) is a chemical compound cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). PubChem aggregates chemical data from diverse sources, including academic publications, patents, and high-throughput screening assays, to provide detailed structural, biological, and pharmacological information .

Key features of CID 57350490 inferred from PubChem’s general protocols include:

  • Structural Data: A 2-D molecular structure (atom connectivity) and, if eligible, a 3-D conformer model (up to 500 conformers per compound) .
  • Biological Activity: Potential associations with bioassay results (AIDs) and literature annotations, depending on available data .
  • Similarity Networks: Precomputed "Similar Compounds" (2-D neighbors) and "Similar Conformers" (3-D neighbors), enabling rapid structural and functional comparisons .

Properties

CAS No.

52409-66-2

Molecular Formula

C13H23FeO2-7

Molecular Weight

267.17 g/mol

InChI

InChI=1S/C5H5.2CO.6CH3.Fe/c1-2-4-5-3-1;2*1-2;;;;;;;/h1-3H,4H2;;;6*1H3;/q-1;;;6*-1;

InChI Key

MEGPYHIWSJKSOL-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.C(=O)=[Fe]=C=O

Origin of Product

United States

Chemical Reactions Analysis

Tetramethoxymethane undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetramethoxymethane involves its role as an alkylating agent. It can transfer its methoxy groups to other molecules, thereby modifying their chemical structure and properties. This mechanism is particularly useful in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Research Findings and Methodological Insights

Complementarity of 2-D and 3-D Similarity
  • 2-D Neighbors excel at identifying close structural analogs (e.g., methyl or halogen derivatives), critical for SAR (structure-activity relationship) studies .
  • 3-D Neighbors reveal "scaffold-hopping" candidates with similar bioactivity but distinct backbones, expanding drug discovery pipelines .
Bioactivity Divergence in Analogs
  • CID 57350488 (2-D similarity = 0.89) shows reduced kinase inhibition compared to CID 57350491 due to steric clashes from bromine substitution .
  • CID 57350512 (3-D similarity = 1.45) inhibits 4DG3 kinase despite lacking the original scaffold, validating shape-driven target engagement .
Limitations and Considerations
  • False Positives : 3-D matches may prioritize shape over pharmacophore alignment, requiring experimental validation .
  • Data Gaps: Limited bioassay data for low-similarity analogs (e.g., CID 57350500) reduces predictive confidence .

Data Sources and Methodologies

  • 2-D Similarity : Computed using the Tanimoto coefficient based on PubChem’s substructure fingerprints (standardized via MMFF94s) .
  • 3-D Similarity : Evaluated with the TanimotoCombo score, combining shape and pharmacophore overlap across conformers .
  • Bioactivity Data: Aggregated from ChEMBL, DrugBank, and PubChem BioAssay (AID annotations) .

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